molecular formula C21H20FNO3 B10951796 5-[(4-fluorophenoxy)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide

5-[(4-fluorophenoxy)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide

Cat. No.: B10951796
M. Wt: 353.4 g/mol
InChI Key: NRDQVADRAQLYSH-UHFFFAOYSA-N
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Description

5-[(4-fluorophenoxy)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a fluorophenoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenoxy)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, introduction of the fluorophenoxy group, and attachment of the methylphenyl group. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions using fluorinated phenols and suitable leaving groups.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenoxy)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenoxy)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-fluorophenoxy)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

5-[(4-fluorophenoxy)methyl]-N-[1-(4-methylphenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C21H20FNO3/c1-14-3-5-16(6-4-14)15(2)23-21(24)20-12-11-19(26-20)13-25-18-9-7-17(22)8-10-18/h3-12,15H,13H2,1-2H3,(H,23,24)

InChI Key

NRDQVADRAQLYSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F

Origin of Product

United States

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